1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:
- A 3-hydroxy group at position 3, contributing to hydrogen-bonding capabilities.
- A 4-(4-isopropoxy-3-methylbenzoyl) moiety at position 4, providing steric bulk and lipophilicity.
This structural framework is common in kinase inhibitors and anti-inflammatory agents, where substituent variations critically modulate activity .
Properties
CAS No. |
510712-18-2 |
|---|---|
Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H29N3O4/c1-15(2)31-19-9-8-17(13-16(19)3)22(28)20-21(18-7-6-10-25-14-18)27(12-11-26(4)5)24(30)23(20)29/h6-10,13-15,21,28H,11-12H2,1-5H3/b22-20+ |
InChI Key |
ZCIFKEFQRGHGCM-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Typical synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a core pyrrol-2-one scaffold with several analogs (Table 1). Key structural variations include:
Table 1: Structural Comparison of Pyrrolone Derivatives
Key Observations :
- The 2-(dimethylamino)ethyl group (target compound and ) improves water solubility compared to 2-hydroxypropyl (common in ).
- The 4-isopropoxy-3-methylbenzoyl group in the target compound introduces greater steric hindrance and lipophilicity than 4-methylbenzoyl () or 3-methylbenzoyl ().
- The pyridin-3-yl group (target) may enhance π-stacking compared to 4-methoxyphenyl () or 4-fluorophenyl ().
Physicochemical Properties
Melting points and molecular weights provide insights into stability and synthetic feasibility:
Table 2: Physicochemical Data
*Molecular weight calculated based on structure.
Key Observations :
Structure-Activity Relationship (SAR) Trends
While biological data for the target compound are unavailable, SAR trends from analogs suggest:
- Substituent at Position 1: Dimethylaminoethyl groups (target, ) enhance solubility and bioavailability compared to hydroxypropyl groups ().
- Substituent at Position 4 : Bulkier groups (e.g., 4-isopropoxy-3-methylbenzoyl ) may improve target binding but reduce metabolic stability.
- Substituent at Position 5 : Pyridinyl groups (target) could enhance binding to kinases or inflammation-related receptors versus phenyl derivatives .
Biological Activity
The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential therapeutic applications. Its complex structure, characterized by a pyrrolidine core and various functional groups, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C28H36N2O7
- Molecular Weight : 512.6 g/mol
- IUPAC Name : (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. In a screening of drug libraries on multicellular spheroids, certain analogs demonstrated significant anticancer activity, suggesting that modifications to the structure could enhance efficacy against various cancer types .
- Neuropharmacological Effects : The dimethylamino group is known to influence neuroactivity. Studies on similar compounds indicate potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which may lead to anxiolytic or antidepressant effects .
- Antimicrobial Activity : Some related compounds have shown promising results in inhibiting bacterial growth, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
-
Anticancer Screening :
- A study conducted on the efficacy of various compounds against cancer cells revealed that modifications to the pyrrolidine structure significantly enhanced cytotoxicity against breast and lung cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity .
- Neuropharmacological Assessment :
- Antimicrobial Testing :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H36N2O7 |
| Molecular Weight | 512.6 g/mol |
| Anticancer IC50 (Breast) | Low micromolar range |
| Anticancer IC50 (Lung) | Low micromolar range |
| Serotonin Receptor Binding | Significant affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
